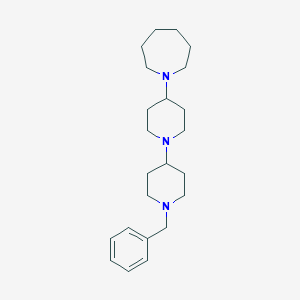![molecular formula C22H29N3O3S B247122 1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a piperazine derivative that has been synthesized through a number of different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to act through a number of different pathways. It has been shown to interact with a number of different receptors in the brain, including the dopamine and serotonin receptors. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine has been shown to have a number of different biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation. Additionally, it has been shown to have anti-tumor properties, which may make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been shown to have a number of different biological activities, which may make it useful in a variety of different experimental settings. However, one limitation of using this compound in lab experiments is that it may have potential side effects that need to be carefully monitored.
Orientations Futures
There are a number of different future directions for research on 1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine. One potential area of research is the development of more potent and selective analogs of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, more research is needed to better understand the potential side effects of this compound and how they can be minimized in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine can be achieved through a number of different methods. One such method involves the reaction of 1-(2-methoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then further reacted with 4-piperidinone to yield the final product.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine has been studied extensively for its potential applications in scientific research. It has been shown to have a number of different biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine |
|---|---|
Formule moléculaire |
C22H29N3O3S |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H29N3O3S/c1-28-22-10-6-5-9-21(22)24-17-15-23(16-18-24)19-11-13-25(14-12-19)29(26,27)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3 |
Clé InChI |
ZELVJTNQVDBJGG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)